Cas no 866009-47-4 (2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole)
![2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole structure](https://ja.kuujia.com/scimg/cas/866009-47-4x500.png)
2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole 化学的及び物理的性質
名前と識別子
-
- MS-2901
- 4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.5.0.0(2),?]trideca-1(8),3,5-triene
- AKOS005110377
- 4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.5.0.0^{2,6}]trideca-1(8),3,5-triene
- 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole
- 866009-47-4
- 4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.5.0.02,6]trideca-1(8),3,5-triene
-
- インチ: 1S/C16H15ClN2S/c17-12-8-6-11(7-9-12)13-10-19-14-4-2-1-3-5-15(14)20-16(19)18-13/h6-10H,1-5H2
- InChIKey: OVVLXNOQITVEQQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1=CN2C(=N1)SC1CCCCCC2=1
計算された属性
- せいみつぶんしりょう: 302.0644474g/mol
- どういたいしつりょう: 302.0644474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.8
- トポロジー分子極性表面積: 45.5Ų
2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614573-5mg |
2-(4-Chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b]thiazole |
866009-47-4 | 98% | 5mg |
¥617.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614573-2mg |
2-(4-Chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b]thiazole |
866009-47-4 | 98% | 2mg |
¥536.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614573-1mg |
2-(4-Chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b]thiazole |
866009-47-4 | 98% | 1mg |
¥428.00 | 2024-04-28 |
2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole 関連文献
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazoleに関する追加情報
Introduction to 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole (CAS No. 866009-47-4)
The compound 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole, identified by its CAS number 866009-47-4, represents a structurally complex and pharmacologically intriguing molecule within the realm of medicinal chemistry. This heterocyclic scaffold combines elements of imidazole and thiazole rings with a cycloheptane moiety, positioned alongside a chlorophenyl substituent. Such structural features have garnered significant attention due to their potential in modulating biological pathways and their utility in the development of novel therapeutic agents.
Recent advancements in chemical biology have highlighted the importance of multi-heterocyclic systems in drug discovery. The 5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole core is particularly noteworthy for its ability to engage with a variety of biological targets. For instance, studies have demonstrated that derivatives of this scaffold exhibit promising activity against enzymes and receptors implicated in inflammatory and infectious diseases. The presence of the chlorophenyl group further enhances the molecule's interactome by introducing hydrophobic and electrophilic characteristics that can be exploited for binding optimization.
In the context of contemporary research, the synthesis and functionalization of 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole have been explored as a means to develop next-generation inhibitors. Notably, modifications to the cycloheptane ring have shown significant promise in improving metabolic stability while maintaining high binding affinity to target proteins. Such findings align with broader trends in drug design where structural rigidity is leveraged to enhance pharmacokinetic profiles.
The imidazo[2,1-b][1,3]thiazole moiety is a well-documented pharmacophore in medicinal chemistry due to its prevalence in bioactive molecules. This particular scaffold has been implicated in various biological processes, including immune modulation and anti-proliferative effects. The integration of a tetrahydropyran ring into the core structure not only confers conformational flexibility but also allows for diverse functionalization strategies. Researchers have utilized this versatility to generate libraries of compounds for high-throughput screening (HTS), identifying lead candidates with potent activity against disease-relevant pathways.
One particularly compelling aspect of 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole is its potential as a scaffold for structure-based drug design (SBDD). Computational modeling has revealed that this molecule can adopt multiple binding conformations within active sites of enzymes such as kinases and phosphodiesterases. The chlorophenyl substituent serves as an anchor point for interactions with aromatic residues in these targets, while the imidazole-thiazole system provides key hydrogen bonding partners. Such features make it an attractive candidate for rational optimization.
Experimental validation of these hypotheses has yielded encouraging results. In vitro assays have demonstrated that certain analogs derived from this scaffold exhibit nanomolar potency against relevant targets. Moreover, preclinical studies suggest that these compounds exhibit favorable pharmacokinetic properties when administered orally. These findings underscore the importance of carefully curated molecular architectures in achieving both efficacy and manufacturability.
The synthetic route to 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole has been refined to maximize yield and purity while minimizing hazardous byproducts. Modern synthetic methodologies emphasize green chemistry principles by employing catalytic processes and solvent systems that reduce environmental impact. Such approaches are increasingly critical as regulatory pressures mandate more sustainable practices throughout the pharmaceutical supply chain.
Looking ahead, the future development of derivatives based on this scaffold will likely focus on enhancing selectivity and minimizing off-target effects. Advances in protein engineering and fragment-based drug design (FBDD) offer new tools for interrogating binding interactions at an atomic level. By integrating these technologies with traditional medicinal chemistry approaches, researchers can systematically optimize properties such as solubility and bioavailability while preserving high intrinsic activity.
In summary,2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole (CAS No. 866009-47-4) represents a structurally sophisticated entity with significant untapped potential in therapeutic development. Its unique combination of heterocyclic moieties and functional groups positions it as a valuable platform for innovation across multiple disease areas. As research continues to uncover new biological mechanisms and synthetic strategies, this compound is poised to play an important role in shaping next-generation medicines.
866009-47-4 (2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole) 関連製品
- 1261720-82-4(2,5-Bis(2-(trifluoromethoxy)phenyl)nicotinaldehyde)
- 5251-77-4(3-(aminooxy)propanoic acid hydrochloride)
- 189059-58-3((S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol)
- 2169312-01-8(1-(trifluoromethyl)bicyclo2.1.1hexane-5-carboxylic acid, endo)
- 1332529-79-9(C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride)
- 1256486-26-6(3-(7-Aza-2-benzimidazolyl)benzamidoxime)
- 1443354-19-5(2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol)
- 1805127-24-5(4-Cyano-3,5-dibromobenzoic acid)
- 1306605-49-1(1,2oxazolo4,3-cquinolin-3-amine)
- 1351659-96-5(1-(3-fluorophenyl)-N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}methanesulfonamide)



